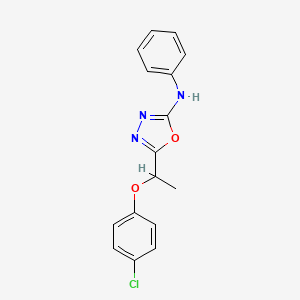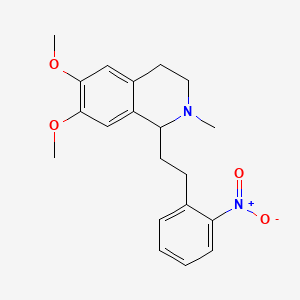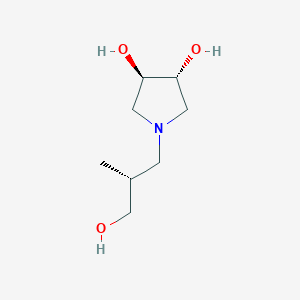
2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, a methyl group at position 6, and a benzoate ester at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dinitro-6-methylpyrimidin-5-yl 2-methylbenzoate.
Reduction: Formation of 2,4-diamino-6-methylpyrimidin-5-yl 2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The amino groups and the pyrimidine ring play a crucial role in these interactions, forming hydrogen bonds and π-π stacking interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-diamino-6-methylpyrimidin-5-yl)methyl]-1,2-dicarba-closo-dodecaborane (12): Shares the aminopyrimidine core but has a different substituent at position 5.
(7R)-7-[(2,4-diamino-6-methylpyrimidin-5-yl)methyl]-7,8-dicarba-nido-undecaborane (11): Another compound with a similar core structure but different substituents.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61581-08-6 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
(2,4-diamino-6-methylpyrimidin-5-yl) 2-methylbenzoate |
InChI |
InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17) |
InChI Key |
SWZVAEUYKLDSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(N=C(N=C2N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


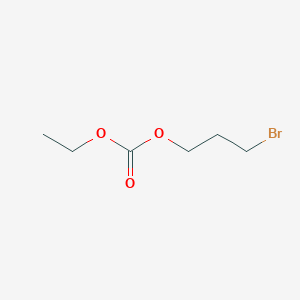
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
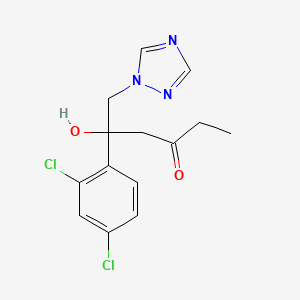
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
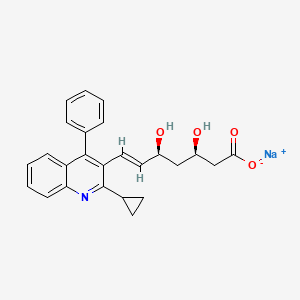

![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)


